3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
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Overview
Description
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid:
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-amine: This is a positional isomer with the amine group at a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1343801-56-8 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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